

# physical and chemical properties of 2-[Bis(2-chloroethyl)amino]acetaldehyde

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## Compound of Interest

Compound Name: 2-[Bis(2-chloroethyl)amino]acetaldehyde

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## An In-depth Technical Guide to 2-[Bis(2-chloroethyl)amino]acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-[Bis(2-chloroethyl)amino]acetaldehyde**, a nitrogen mustard derivative of significant interest in pharmacological and toxicological research. This document details its chemical characteristics, synthesis, and mechanism of action, presenting data in a structured format for ease of reference and comparison.

## Chemical and Physical Properties

**2-[Bis(2-chloroethyl)amino]acetaldehyde** is a reactive aldehyde containing the characteristic bis(2-chloroethyl)amino functional group. This moiety is responsible for its alkylating properties and subsequent biological activity. A summary of its key physical and chemical properties is presented below.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>11</sub> Cl <sub>2</sub> NO[1]
Molecular Weight	184.06 g/mol [1]
IUPAC Name	2-[bis(2-chloroethyl)amino]acetaldehyde[1]
CAS Number	102585-22-8[1]
Boiling Point	168.4°C at 760 mmHg
Flash Point	55.7°C
Melting Point	Not available
Solubility	Soluble in water (forms hydrate) and common organic solvents.[2][3]
Appearance	Assumed to be a liquid at room temperature based on available data.

## Synthesis and Purification

The synthesis of **2-[Bis(2-chloroethyl)amino]acetaldehyde** can be approached through two primary routes: direct alkylation of bis(2-chloroethyl)amine or oxidation of the corresponding alcohol.

## Experimental Protocols

### Method 1: Direct Alkylation of Bis(2-chloroethyl)amine

This method involves the reaction of bis(2-chloroethyl)amine with a chloroacetaldehyde equivalent.

- Materials: Bis(2-chloroethyl)amine hydrochloride, chloroacetaldehyde dimethyl acetal, triethylamine, dry dichloromethane.
- Procedure:

- Suspend bis(2-chloroethyl)amine hydrochloride in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Cool the suspension to 0°C in an ice bath.
- Add triethylamine dropwise to the suspension to liberate the free amine.
- Slowly add a solution of chloroacetaldehyde dimethyl acetal in dry dichloromethane to the reaction mixture.
- Allow the reaction to stir at 0°C for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with cold water and extract the organic layer.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The resulting crude product is the acetal-protected form of the target compound. Hydrolysis of the acetal to the aldehyde can be achieved under acidic conditions.

#### Method 2: Oxidation of 2-[Bis(2-chloroethyl)amino]ethanol

This alternative route involves the oxidation of the corresponding alcohol precursor.

- Materials: 2-[Bis(2-chloroethyl)amino]ethanol, pyridinium chlorochromate (PCC) or oxalyl chloride/DMSO (for Swern oxidation), dichloromethane.
- Procedure (using PCC):
  - Dissolve 2-[Bis(2-chloroethyl)amino]ethanol in dry dichloromethane in a round-bottom flask.
  - Add pyridinium chlorochromate (PCC) to the solution in one portion.
  - Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

- Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
- Wash the silica gel with additional dichloromethane.
- Combine the filtrates and concentrate under reduced pressure to yield the crude product.

## Purification

The crude **2-[Bis(2-chloroethyl)amino]acetaldehyde** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Recrystallization may also be a viable purification method if the compound is a solid at room temperature or can be converted to a crystalline derivative.[\[4\]](#)

## Analytical Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra will confirm the presence of the aldehyde proton (around 9-10 ppm in  $^1\text{H}$  NMR), the chloroethyl groups, and the overall carbon skeleton.[\[5\]](#)[\[6\]](#)
- Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns can provide further structural information, with characteristic losses of chloroethyl groups or the aldehyde moiety.[\[7\]](#)[\[8\]](#)

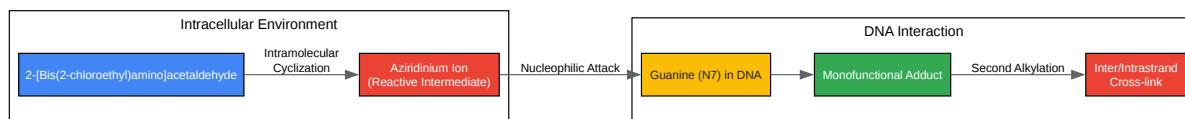
## Biological Activity and Mechanism of Action

The biological activity of **2-[Bis(2-chloroethyl)amino]acetaldehyde** is primarily attributed to the nitrogen mustard functional group, which acts as a potent alkylating agent.

## Mechanism of DNA Alkylation

Nitrogen mustards exert their cytotoxic effects by covalently modifying DNA, leading to the disruption of essential cellular processes like replication and transcription.[\[9\]](#) The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic

intermediate is then attacked by nucleophilic sites on DNA bases, primarily the N7 position of guanine.[9] As a bifunctional alkylating agent, this process can occur with both chloroethyl arms, resulting in the formation of inter- and intrastrand DNA cross-links.[9] These cross-links are particularly cytotoxic as they are difficult for the cell's repair machinery to resolve.



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Mechanism of DNA Alkylation by Nitrogen Mustards.

## Cellular Response to DNA Damage

The formation of DNA adducts and cross-links triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).[10] This response aims to repair the damage and maintain genomic integrity.

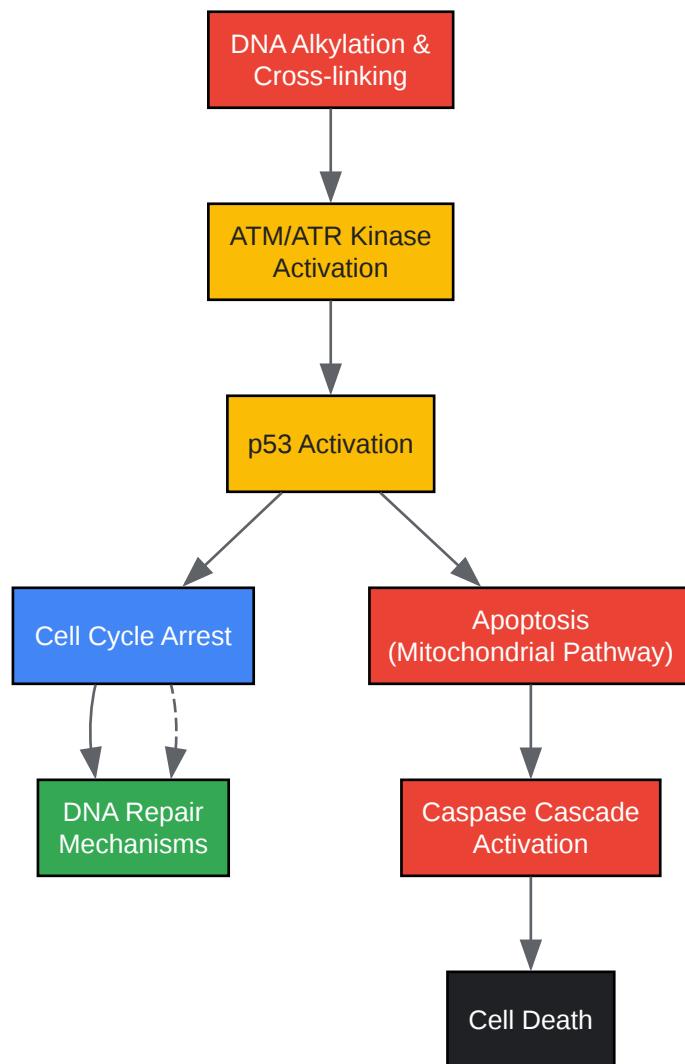
Key signaling pathways involved include:

- ATM/ATR Signaling: The primary sensors of DNA damage, ataxia telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) kinases, are activated.[10] They, in turn, phosphorylate a cascade of downstream targets to initiate cell cycle arrest and DNA repair.[10]
- p53 Activation: The tumor suppressor protein p53 is a critical downstream effector of the DDR.[11] Its activation can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, induce apoptosis (programmed cell death).[9]

## Induction of Apoptosis

If the DNA damage induced by **2-[Bis(2-chloroethyl)amino]acetaldehyde** is irreparable, the cell will undergo apoptosis. Nitrogen mustards have been shown to induce the intrinsic

(mitochondria-mediated) pathway of apoptosis.[12][13] This involves the activation of pro-apoptotic proteins (e.g., Bax), the release of cytochrome c from the mitochondria, and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspases-3 and -7), ultimately leading to cell death.[13]



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DNA Damage Response and Apoptosis Induction.

## Cytotoxicity

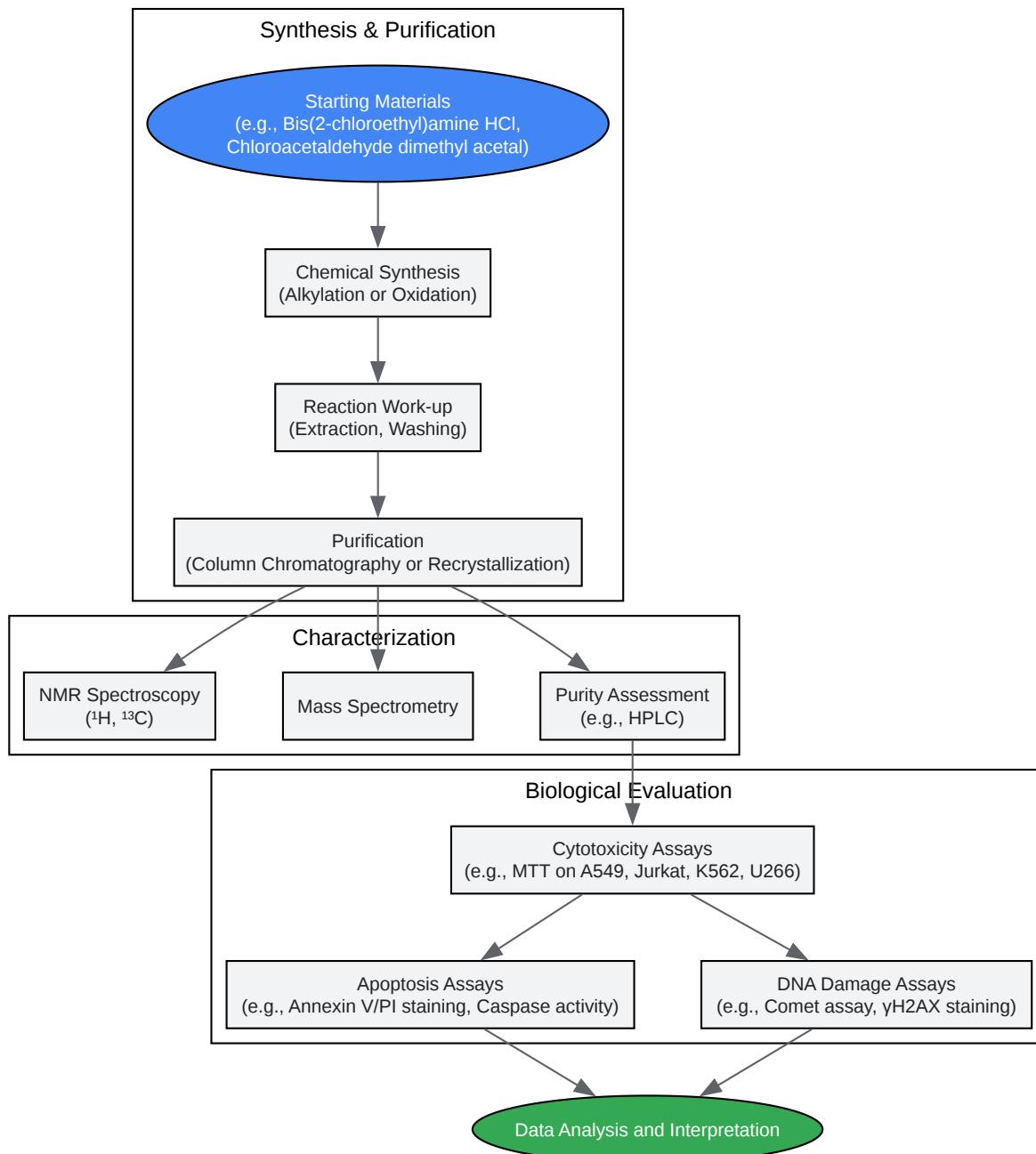
Due to its DNA-damaging properties, **2-[Bis(2-chloroethyl)amino]acetaldehyde** is expected to exhibit significant cytotoxicity, particularly against rapidly dividing cells such as cancer cells. While specific IC<sub>50</sub> values for this compound are not readily available in the public domain,

related nitrogen mustards have demonstrated potent cytotoxic effects across a range of cancer cell lines.

Cell Line	Cancer Type	Expected IC50 Range (based on related compounds)
A549	Lung Carcinoma	Low micromolar
Jurkat	T-cell Leukemia	Low to sub-micromolar
K562	Chronic Myelogenous Leukemia	Low micromolar
U266	Myeloma	Low micromolar

## Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis, purification, characterization, and biological evaluation of **2-[Bis(2-chloroethyl)amino]acetaldehyde**.

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